molecular formula C14H17ClN2O4 B598069 Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate CAS No. 1199773-10-8

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Cat. No.: B598069
CAS No.: 1199773-10-8
M. Wt: 312.75
InChI Key: ONHHJGPYSIGPRH-UHFFFAOYSA-N
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Description

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is a chemical compound with the molecular formula C14H17ClN2O4 and a molecular weight of 312.75 g/mol . This compound is known for its unique structure, which includes an amino group, a chlorophenyl group, and a malonate ester. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate typically involves the reaction of diethyl malonate with 2-amino-4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds .

Biological Activity

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in antifungal applications. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C14H17ClN2O4
  • Molar Mass : 312.75 g/mol
  • CAS Number : 1199773-10-8
  • Storage Conditions : 2-8°C

The compound features a malonate moiety linked to a 2-amino-4-chlorophenylamino group via a methylene bridge. The presence of chlorine and amino groups suggests significant reactivity and biological potential, making it a subject of interest in medicinal chemistry and agriculture .

Antifungal Properties

Research indicates that this compound exhibits promising antifungal properties. It has been studied for its ability to inhibit the growth of various fungal pathogens, including Fusarium oxysporum, a common agricultural pest. The compound has shown fungistatic and fungicidal effects, with studies revealing significant inhibition of mycelial growth at nanomolar concentrations .

Table 1: Antifungal Activity of this compound

CompoundTarget PathogenIC50 (µM)Activity Type
DAMM 1Fusarium oxysporum<0.5Fungicidal
DAMM 2Fusarium oxysporum13Fungistatic
DAMM 3Fusarium oxysporum18Fungistatic

The most active derivatives demonstrated IC50 values below 0.5 µM, indicating their potential as effective antifungal agents .

The mechanism by which this compound exerts its antifungal effects involves interaction with specific molecular targets within fungal cells. These interactions may inhibit key enzymes or disrupt essential cellular processes, leading to reduced growth or death of the pathogen. The structural components of the compound likely influence its binding affinity to these targets, although further studies are necessary to elucidate the precise pathways involved .

Synthesis and Research Applications

This compound can be synthesized through various methods involving diethyl malonate and substituted anilines. Its versatility as a synthetic intermediate is notable, allowing for the production of more complex molecules in organic chemistry.

The compound is also utilized in scientific research across several fields:

  • Chemistry : As a building block for synthesizing more complex organic compounds.
  • Biology : In studies focusing on enzyme inhibition and protein interactions.
  • Industry : In the production of specialty chemicals and materials.

Case Studies

Recent studies have highlighted the efficacy of this compound in agricultural settings. For instance, a study demonstrated its ability to significantly reduce the mycelial growth of Fusarium oxysporum in controlled environments, suggesting potential applications as an agricultural fungicide .

Properties

IUPAC Name

diethyl 2-[(2-amino-4-chloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHHJGPYSIGPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681478
Record name Diethyl [(2-amino-4-chloroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-10-8
Record name 1,3-Diethyl 2-[[(2-amino-4-chlorophenyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(2-amino-4-chloroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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